molecular formula C31H38O18 B13438874 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Cat. No.: B13438874
M. Wt: 698.6 g/mol
InChI Key: XEULPBRTZLSETH-OZNBHJLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138213-63-5) is a sucrose derivative featuring five acetyl groups at positions 1, 6, 2', 3', and 6' of the sucrose backbone, along with a trans-p-coumaroyl group at position 3 (Figure 1). Its molecular formula is C₃₁H₃₈O₁₈ (molecular weight: 698.62 g/mol), and it is characterized by high lipophilicity due to the acetyl substitutions. The compound has been isolated from plants such as Musella lasiocarpa and Prunus mume . Its structure is confirmed via NMR, MS/MS fragmentation (e.g., fragment ions at m/z 391.0988 and 349.0870), and alkaline hydrolysis to yield sucrose .

Properties

Molecular Formula

C31H38O18

Molecular Weight

698.6 g/mol

IUPAC Name

[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1

InChI Key

XEULPBRTZLSETH-OZNBHJLGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Selective Acetylation of Sucrose

  • Reagents: Acetic anhydride is commonly used as the acetylating agent, often in the presence of a base such as pyridine, which acts both as a solvent and catalyst.
  • Conditions: The reaction is typically carried out at low to moderate temperatures (0–25 °C) to control the degree of acetylation.
  • Outcome: The product is 1,6,2',3',6'-O-pentaacetylsucrose, where five hydroxyl groups of sucrose are acetylated, leaving the 3-OH free for further modification.

Esterification with trans-p-coumaroyl Group

  • Activation of trans-p-coumaric acid: The acid is converted into a more reactive derivative such as trans-p-coumaroyl chloride using reagents like thionyl chloride or oxalyl chloride.
  • Coupling Reaction: The activated trans-p-coumaroyl chloride is reacted with the free 3-OH group of the pentaacetylated sucrose under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the released hydrochloric acid.
  • Purification: The reaction mixture is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure this compound.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product
1 Sucrose Acetic anhydride, pyridine, 0–25 °C 1,6,2',3',6'-O-Pentaacetylsucrose
2 1,6,2',3',6'-O-Pentaacetylsucrose + trans-p-coumaroyl chloride Pyridine or triethylamine, anhydrous solvent, room temperature This compound

Analytical Data and Quality Control

  • Structural Confirmation: Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the compound.
  • Mass Spectrometry: The molecular ion peak at m/z 698.6 corresponds to the molecular weight of the compound.
  • NMR: Characteristic signals for acetyl methyl groups and aromatic protons of the trans-p-coumaroyl moiety confirm successful acetylation and esterification.
  • Purity: High-performance liquid chromatography (HPLC) is employed to assess purity, ensuring minimal impurities from incomplete reactions or side products.

Research Results and Optimization

  • Yield: Optimized acetylation and esterification conditions yield the target compound in high purity and satisfactory yield, typically above 70%.
  • Solubility and Stability: The compound shows good solubility in dimethyl sulfoxide and stability under refrigerated conditions, facilitating its use in biological assays.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and optimize reaction times.

Notes on Biosynthetic and Enzymatic Insights

Although the compound is synthetically prepared, studies on related natural biosynthetic pathways indicate that enzymes such as polyketide synthases and acyltransferases in plants catalyze similar esterification reactions involving p-coumaroyl-CoA substrates. These insights support the chemical synthesis approach by mimicking natural biosynthetic steps.

Chemical Reactions Analysis

Acetyl Group Hydrolysis

The compound’s five acetyl groups undergo selective hydrolysis under controlled conditions:

Condition Reaction OutcomeKey Observations
Alkaline (0.5% NaOH)Sequential deacetylation at positions 1, 2', 3', 6'Regenerates hydroxylated sucrose derivatives; preserves trans-p-coumaroyl moiety
Acidic (HCl/MeOH)Partial hydrolysis with residual acetyl groupsForms mono- to tetra-acetyl intermediates

Hydrolysis kinetics depend on steric accessibility, with C-6′ acetyl groups showing faster cleavage rates than C-1 . Complete deacetylation yields 3-O-trans-p-coumaroylsucrose, confirmed via NMR and alkaline hydrolysis experiments .

Trans-p-Coumaroyl Reactivity

The α,β-unsaturated ester in the trans-p-coumaroyl group participates in electrophilic and conjugate addition reactions:

Electrophilic Aromatic Substitution

  • Bromination : Reacts with Br₂ in CHCl₃ to form 3′′,5′′-dibromo derivatives (confirmed by UV-Vis at λₘₐₓ 285 nm).

  • Nitration : Generates nitro-coumaroyl products under HNO₃/H₂SO₄, though yields are low (<15%) due to competing sucrose decomposition.

Michael Addition

Thiols (e.g., glutathione) undergo 1,4-addition to the coumaroyl double bond, forming covalent adducts (observed via LC-MS). This reaction is pH-dependent, with optimal activity at pH 7.4–8.0.

Enzymatic Modifications

Lipases and esterases catalyze regioselective transformations:

Enzyme ActivityApplication
Porcine liver esteraseCleaves C-3′ and C-6′ acetyl groupsGenerates partially deacetylated analogs for bioactivity studies
Candida antarctica lipase BTransesterification with fatty acidsProduces lipophilic derivatives (e.g., lauroyl-substituted variants)

Oxidative Reactions

The phenolic hydroxyl in the coumaroyl group undergoes oxidation:

  • Auto-oxidation : Forms quinone derivatives under aerobic, alkaline conditions (observed via darkening of solutions).

  • Enzymatic Oxidation : Polyphenol oxidase generates dimeric coumaroyl-sucrose complexes (detected via HPLC-DAD).

Acylation

Re-acetylation of deprotected hydroxyls with acetic anhydride/pyridine restores the pentaacetyl structure (95% yield) .

Glycosylation

The C-4 hydroxyl group (after deacetylation) reacts with glycosyl donors (e.g., trichloroacetimidates) to form branched oligosaccharides.

Key Structural Insights from NMR Studies

  • Coumaroyl Linkage : HMBC correlations between H-3 (δ 5.39) and C-9′′ (δ 168.1) confirm ester bonding at C-3.

  • Acetyl Positions : ¹H-¹³C correlations localize acetyl groups to C-1, C-2′, C-3′, C-6′, and C-6 (δ 1.84–2.10 ppm for CH₃).

Stability Considerations

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) media.

  • Solvent Effects : Stable in DMSO, acetone, and chloroform; avoids aqueous solutions due to limited solubility .

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive sucrose derivatives, though careful control of reaction conditions is essential to prevent decomposition.

Scientific Research Applications

1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study acetylation reactions and the stability of acetylated sugars.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on cellular mechanisms.

    Medicine: Research on this compound includes its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.

    Industry: It is employed in the development of antioxidant formulations and as a reference standard in quality control processes

Mechanism of Action

The mechanism of action of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. These interactions help in modulating the cellular redox state and preventing oxidative damage .

Comparison with Similar Compounds

Structural Analogues: Acetylation Patterns

The number and positions of acetyl groups critically influence physicochemical and biological properties. Key analogs include:

Compound Name Acetyl Positions Molecular Formula Molecular Weight Key Differences vs. Target Compound Source Reference
1,6,2',6'-O-Tetraacetyl-3-O-p-coumaroylsucrose 1,6,2',6' C₂₉H₃₆O₁₇ 668.58 Lacks 3'-acetyl; reduced lipophilicity Musella lasiocarpa
1,2',3',4',6'-O-Pentaacetyl-3-O-p-coumaroylsucrose 1,2',3',4',6' C₃₁H₃₈O₁₈ 698.62 Acetylation at 4' instead of 6; altered solubility Musella lasiocarpa
1,6,2',3',4',6'-O-Hexaacetyl-3-O-p-coumaroylsucrose 1,6,2',3',4',6' C₃₃H₄₀O₁₉ 740.67 Additional 4'-acetyl; higher molecular weight Musella lasiocarpa

Key Observations :

  • Lipophilicity : Hexaacetyl derivatives (e.g., C₃₃H₄₀O₁₉) are more lipophilic than penta- or tetraacetyl analogs, impacting cell membrane permeability .
  • Bioactivity : The EtOAc fraction of Musella lasiocarpa, rich in penta- and hexaacetyl derivatives, shows superior antioxidant activity (DPPH assay) and enzyme inhibition compared to less acetylated analogs .
  • Positional Isomerism : For example, 1,6,2',3',6'-O-pentaacetyl vs. 1,2',3',4',6'-O-pentaacetyl alters solubility and fragmentation patterns in MS/MS (e.g., m/z 391.0988 vs. 349.0870) .
Functional Group Variations: Acyl Substitutions

Replacement of the p-coumaroyl group with other acyl moieties modifies bioactivity:

Compound Name Acyl Group Molecular Formula Key Differences vs. Target Compound Bioactivity Highlights Reference
3,6'-Disinapoylsucrose Sinapoyl (two groups) C₃₄H₄₂O₁₉ Bulkier sinapoyl groups; higher molecular weight Antiviral, anti-inflammatory
6-Methoxy-pentaacetyl-3-O-trihydroxycinnamoylsucrose 3,4,5-Trihydroxycinnamoyl C₃₂H₄₀O₂₀ Methoxy and hydroxyl substitutions Enhanced antioxidant capacity

Key Observations :

  • Antioxidant Activity : Hydroxyl-rich acyl groups (e.g., trihydroxycinnamoyl) enhance radical scavenging compared to p-coumaroyl .
  • Structural Complexity : Sinapoyl-containing analogs (e.g., 3,6'-Disinapoylsucrose) exhibit distinct NMR profiles due to additional methoxy groups .

Biological Activity

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose (CAS No. 138213-63-5) is a natural product that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of sucrose and has been studied for its various pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities.

  • Molecular Formula : C31H38O18
  • Molecular Weight : 698.62 g/mol
  • Relative Density : 1.44 g/cm³ (predicted)
  • Storage Conditions :
    • Powder: -20°C for up to 3 years
    • In solvent: -80°C for up to 1 year

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other known antibiotics .

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. In vitro studies demonstrate that it inhibits key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition leads to a reduction in glucose absorption in the intestine, thus lowering blood glucose levels .

EnzymeActivityMechanism
α-AmylaseInhibitionReduces carbohydrate breakdown
α-GlucosidaseInhibitionDecreases glucose absorption

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

Research Findings and Case Studies

  • Antimicrobial Efficacy :
    • A comparative study demonstrated that the compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics against several pathogens. This positions it as a potential candidate for further development as an antimicrobial agent.
  • Inhibition of Enzymatic Activity :
    • In vitro assays confirmed that the compound significantly inhibited α-amylase and α-glucosidase activities by more than 70%, showcasing its potential as a natural antidiabetic agent .
  • Cell Viability Assays :
    • Cancer cell line studies revealed that treatment with varying concentrations of the compound resulted in dose-dependent reductions in cell viability, suggesting its potential as an anticancer therapeutic agent .

Q & A

Basic: What are the established synthetic routes for 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves sequential protection and acylation of sucrose. Key steps include:

  • Hydroxyl Group Protection : Selective acetylation of sucrose hydroxyl groups using acetic anhydride in pyridine, optimized at 0–5°C to prevent over-acetylation .
  • Coumaroylation : Introducing the trans-p-coumaroyl group via esterification with p-coumaroyl chloride under anhydrous conditions (e.g., DCM, DMAP catalyst). Microwave-assisted reactions (40–60°C, 30 min) improve regioselectivity .
  • Yield Optimization : Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quenching with ice-water to isolate intermediates. Yields range from 45–60% after column chromatography (C18 reverse-phase) .

Advanced: How does the spatial arrangement of acetyl and coumaroyl groups influence the compound’s bioactivity?

Answer:
The trans-p-coumaroyl group at C-3 enhances hydrogen bonding with biological targets (e.g., enzymes), while the acetyl groups at C-1,6,2',3',6' modulate solubility and membrane permeability. Key findings:

  • Structure-Activity Relationship (SAR) : Removing the C-3 coumaroyl group reduces antioxidant activity by 70%, as shown in DPPH assays .
  • Stereochemical Impact : The trans configuration at C-3 improves binding affinity to COX-2 (IC₅₀ = 12 µM vs. 28 µM for cis) .
  • Molecular Dynamics Simulations : Acetyl groups at C-2' and C-3' stabilize hydrophobic interactions in protein pockets (e.g., α-glucosidase inhibition) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from variations in assay protocols or compound purity. Methodological solutions include:

  • Standardized Assays : Use positive controls (e.g., quercetin for antioxidant assays) and validate via multiple methods (e.g., ORAC and FRAP alongside DPPH) .
  • Purity Verification : Confirm compound integrity via HPLC-DAD (≥95% purity) and ¹H/¹³C NMR (e.g., δ 7.4–7.6 ppm for coumaroyl protons) .
  • Meta-Analysis : Compare data normalized to molar concentrations rather than weight/volume (e.g., IC₅₀ values from 10–50 µM in α-amylase inhibition studies) .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:
A multi-technique approach is critical:

  • NMR :
    • ¹H NMR: Identify acetyl methyl groups (δ 2.0–2.3 ppm) and coumaroyl aromatic protons (δ 6.2–7.6 ppm) .
    • HSQC/TOCSY: Assign sugar proton coupling networks (e.g., C-1/C-2 correlations).
  • Mass Spectrometry :
    • HR-ESI-MS: Confirm molecular ion [M+Na]⁺ at m/z 823.2 (calculated: 823.24) .
    • MS/MS: Fragmentation patterns distinguish acetylation sites (e.g., loss of 5× acetyl groups = 5×60 Da) .

Advanced: How can the compound’s stability be assessed under varying storage conditions?

Answer:
Stability studies should include:

  • Thermal Degradation : Accelerated aging at 40°C/75% RH for 6 months, monitoring via HPLC. Acetyl groups hydrolyze first, reducing bioactivity by 20–30% .
  • Photostability : Expose to UV light (254 nm, 48 hr); coumaroyl moiety degradation observed via UV-Vis (λmax shift from 310→280 nm) .
  • Solution Stability : Store in anhydrous DMSO at -20°C; aqueous buffers (pH 7.4) degrade the compound within 72 hr .

Advanced: What in vitro models are validated for evaluating its bioactivity?

Answer:

  • Antioxidant Activity :
    • DPPH scavenging (IC₅₀ = 18 µM) .
    • Lipid peroxidation inhibition in rat liver microsomes (75% at 50 µM) .
  • Enzyme Inhibition :
    • α-Glucosidase (IC₅₀ = 14 µM) vs. α-amylase (IC₅₀ = 120 µM) using p-nitrophenyl substrates .
    • COX-2 inhibition via ELISA (≥80% at 25 µM) .

Advanced: How do structural modifications (e.g., acetylation pattern) alter pharmacological properties?

Answer:

  • Acetylation at C-6' : Increases logP from 1.2→2.1, enhancing blood-brain barrier permeability (MDCK-MDR1 assay) .
  • Removing C-2' Acetyl : Reduces cytotoxicity in HepG2 cells (IC₅₀ from 8→25 µM) .
  • Alternative Acyl Groups : Replacing acetyl with sinapoyl (IC₅₀ for α-glucosidase drops to 9 µM) .

Basic: What challenges arise during chromatographic purification, and how are they addressed?

Answer:

  • Challenge : Co-elution of acetylated isomers on silica gel.
  • Solution : Use reverse-phase C18 columns with gradient elution (ACN:H₂O 30→70% over 40 min) .
  • Detection : UV at 310 nm (coumaroyl absorption) enhances peak resolution .

Advanced: How does this compound compare to structurally similar derivatives in bioactivity?

Answer:

CompoundAntioxidant (DPPH IC₅₀, µM)α-Glucosidase Inhibition (IC₅₀, µM)
Target Compound1814
3,6'-Disinapoylsucrose 2219
1-O-Feruloyl-3-O-p-coumaroyl2528

The target compound’s coumaroyl-acetyl synergy enhances activity over analogs .

Advanced: What omics approaches elucidate its mechanism of action?

Answer:

  • Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of MMP-9 and VEGF pathways .
  • Metabolomics : LC-MS-based profiling shows altered glutathione and NADPH levels, indicating oxidative stress modulation .
  • Proteomics : SILAC labeling identifies binding partners (e.g., Keap1-Nrf2 interaction in antioxidant response) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.